2,4,6-トリビニルシクロトリボロキサンピリジン錯体

説明

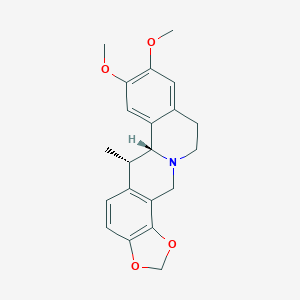

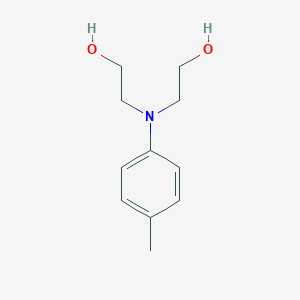

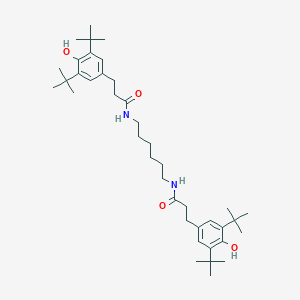

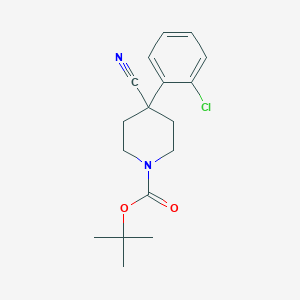

2,4,6-Trivinylcyclotriboroxane pyridine complex, also known as 2,4,6-Trivinylcyclotriboroxane pyridine complex, is a useful research compound. Its molecular formula is C11H14B3NO3 and its molecular weight is 240.7 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4,6-Trivinylcyclotriboroxane pyridine complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trivinylcyclotriboroxane pyridine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trivinylcyclotriboroxane pyridine complex including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦クロスカップリング

この錯体は、有機合成における炭素-炭素結合形成に不可欠な鈴木・宮浦クロスカップリング反応で使用されます。 この用途は、製薬業界や材料科学に不可欠です .

立体選択的合成

この化合物は、立体選択的合成に不可欠なパラジウム触媒によるカルボアミノ化を助けます。 このプロセスは、医薬品開発における重要な側面である、特定の空間配置を持つ分子を作成するために重要です .

RNA架橋剤

それは、RNA中のシトシン塩基へのアルキル連結2-アミノ-6-ビニルプリン(AVP)架橋剤として役立ちます。 この用途は、遺伝子研究とRNA構造と機能の理解に重要です .

水性媒体中の高分子プレ触媒

この錯体は、水性媒体中の鈴木・宮浦クロスカップリング反応において回収可能な高分子プレ触媒として作用する、カイザーオキシム樹脂由来のパラジウムサイクルの一部です。 この用途は、廃棄物を削減することにより、グリーンケミストリーにおけるその役割を強調しています .

エステルの速度論的分割

それは、Pd触媒によるビニルエーテルのアルコール分解を介したビナフトール誘導体のホスホリルおよびスルホニルエステルの速度論的分割に関与しています。 この用途は、さまざまな化学産業で価値のある、エナンチオマー的に純粋な化合物を生成するために重要です .

立体選択的異性化

この化合物は、ロジウムヒドリド触媒を使用してN-アリルアジリジンをZ-エナミンに立体選択的に異性化するのに役立ちます。 このプロセスは、選択的な二重結合配置を持つ化合物を合成するために重要です .

軸性キラルビアリール誘導体の分割

最後に、それは、パラジウム/キラルジアミン配位子触媒によるアルコール分解を介した軸性キラルビアリール誘導体の速度論的分割を支援します。 この用途は、非対称触媒においてしばしば配位子として使用されるキラルビアリールを合成するために不可欠です .

作用機序

Target of Action

The primary targets of the 2,4,6-Trivinylcyclotriboroxane pyridine complex are diols or other nucleophiles . The compound forms stable boronate esters with these targets, thereby facilitating the formation of new chemical bonds .

Mode of Action

The 2,4,6-Trivinylcyclotriboroxane pyridine complex interacts with its targets by forming stable boronate esters . This interaction enables the construction of complex organic molecules with specific structures and properties .

Biochemical Pathways

The 2,4,6-Trivinylcyclotriboroxane pyridine complex is used in several biochemical pathways, including Suzuki-Miyaura cross-coupling, stereoselective synthesis via Palladium-catalyzed carboamination, and the formation of an alkyl-connected 2-amino-6-vinylpurine (AVP) crosslinking agent to cytosine base in RNA .

Pharmacokinetics

It is known that the compound is soluble in methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of the 2,4,6-Trivinylcyclotriboroxane pyridine complex is the formation of new chemical bonds, enabling the construction of complex organic molecules with specific structures and properties . This can lead to various molecular and cellular effects, depending on the specific context and application.

Action Environment

The action of the 2,4,6-Trivinylcyclotriboroxane pyridine complex can be influenced by environmental factors. For instance, the compound is sensitive to moisture , and its storage temperature is recommended to be -20°C . These factors can affect the compound’s action, efficacy, and stability.

特性

IUPAC Name |

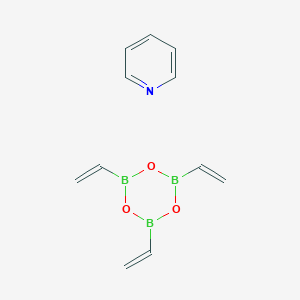

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHJACXHRQQNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14B3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918801 | |

| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92988-08-4, 442850-89-7, 95010-17-6 | |

| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylboronic anhydride pyridine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trivinylboroxin - Pyridine Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,6-Trivinylcyclotriboroxane pyridine complex act as a vinylboronic acid equivalent in organic synthesis?

A1: 2,4,6-Trivinylcyclotriboroxane pyridine complex serves as a convenient and stable surrogate for vinylboronic acid in cross-coupling reactions. [, ] This complex readily participates in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst. [] Similarly, it undergoes copper(II) acetate-mediated coupling with substituted phenols to yield aryl vinyl ethers. [] This reactivity highlights its versatility in forming carbon-carbon and carbon-oxygen bonds, crucial transformations in organic synthesis.

Q2: What are the structural features of 2,4,6-Trivinylcyclotriboroxane pyridine complex?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they provide valuable insights into the structure. The complex features a cyclotriboroxane ring with three vinyl groups attached to the boron atoms. Additionally, a pyridine molecule coordinates to one of the boron atoms, forming a tetracoordinate boron species. [] This coordination was confirmed through X-ray crystallography and low-temperature 11B NMR studies. []

Q3: What are the advantages of using 2,4,6-Trivinylcyclotriboroxane pyridine complex over other vinylboron reagents?

A3: 2,4,6-Trivinylcyclotriboroxane pyridine complex offers several advantages over conventional vinylboron reagents like vinylboronic acid. Firstly, it exhibits enhanced stability, making it easier to handle and store. [] This stability arises from the cyclic structure and the coordination of pyridine. Secondly, it demonstrates excellent reactivity in cross-coupling reactions, leading to high yields of desired products under mild conditions. [, ] This efficiency makes it a valuable tool for constructing complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)